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molecular formula C8H7FO3 B1333267 2-Fluoro-5-methoxybenzoic acid CAS No. 367-83-9

2-Fluoro-5-methoxybenzoic acid

Cat. No. B1333267
M. Wt: 170.14 g/mol
InChI Key: REDSLTKMNCCQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06846832B2

Procedure details

To a vigorously stirred mixture of 4-fluoro-3-methylanisole (12.0 g, 85.6 mmol) and pyridine (41.7 g, 527 mmol) in water (170 mL) at 50° C. was added portion-wise potassium permanganate (44.65 g, mmol) and then maintained at this temperature for 2 h. The resulting mixture was then allowed to cool to RT and allowed to stand overnight and then heated for a further 5 h at 50° C. Then the mixture was filtered over celite and then the residue was washed with sulfuric acid (conc. 100 mL). The combined filtrates were then half-evaporated and neutralised with potasssium carbonate. Then the mixture was washed with diethyl ether and then the aqueous layer was acidified with hydrochloric acid (conc.) and the product extracted with diethyl ether. The combined extracts were then dried over sodium sulphate. After filtration and evaporation the crude solid was recrystallised from 1,2,-dichloroethane to afford the title compound (4.4 g, 30%) as a light pink solid. MS m/e=168.9 (M−H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
44.65 g
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH3:10].N1C=CC=CC=1.[Mn]([O-])(=O)(=O)=[O:18].[K+].[OH2:23]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[C:10]([OH:18])=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)OC)C
Name
Quantity
41.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
170 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
44.65 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heated for a further 5 h at 50° C
Duration
5 h
FILTRATION
Type
FILTRATION
Details
Then the mixture was filtered over celite
WASH
Type
WASH
Details
the residue was washed with sulfuric acid (conc. 100 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were then half-evaporated
WASH
Type
WASH
Details
Then the mixture was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the product extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were then dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation the crude solid
CUSTOM
Type
CUSTOM
Details
was recrystallised from 1,2,-dichloroethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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